molecular formula C15H18N2O4S B2809610 N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 892983-64-1

N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2809610
CAS No.: 892983-64-1
M. Wt: 322.38
InChI Key: DRPUETQVQWAWTN-UHFFFAOYSA-N
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Description

“N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A similar process might be used to synthesize “this compound”. The compound was synthesized through a two-step reaction, including the formation of an acid chloride intermediate and a subsequent N-acylation reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex due to the presence of multiple functional groups. The compound may undergo various reactions, including condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular mass, density, and solubility can be determined .

Scientific Research Applications

Heterocyclic Synthesis Applications

Compounds with the tetrahydrobenzo[b]thiophene motif have been utilized as intermediates in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized to yield derivatives like pyrazoles, isoxazoles, and pyrimidines, showcasing the versatility of these compounds in generating a diverse array of heterocyclic structures (Mohareb et al., 2004). Similarly, novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized, highlighting the scaffold's utility in creating biologically active derivatives (Babu et al., 2013).

Structural Analysis and Characterization

The crystal structure of compounds containing the tetrahydrobenzo[b]thiophene core has been determined, providing insights into their molecular conformations and potential for hydrogen bonding. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized, revealing intra and intermolecular hydrogen bonds (Vasu et al., 2004).

Biological Activities

Various tetrahydrobenzo[b]thiophene derivatives have been evaluated for their antimicrobial and antifungal activities, indicating their potential as lead compounds in developing new therapeutic agents. For instance, cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antimicrobial efficacy against several pathogenic strains (Altundas et al., 2010). Furthermore, compounds incorporating the thiophene ring have been identified as promising antimicrobial agents, highlighting the structural motif's role in enhancing biological activity (Singh, 2011).

Future Directions

Thiophene derivatives, including “N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide”, are a significant class of compounds with diverse applications in medicinal chemistry and material science . They can be used for further structural optimization, and they are promising candidates for the development of new drugs and functional materials .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-16-14(19)12-9-4-2-3-5-11(9)22-15(12)17-13(18)10-8-20-6-7-21-10/h8H,2-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPUETQVQWAWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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